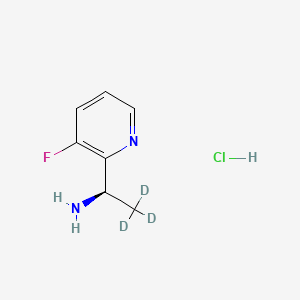
2,3-dihydro-1H-indene-5-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dihydro-1H-indene-5-carbonyl chloride is an organic compound with the molecular formula C10H9ClO It is a derivative of indene, a bicyclic hydrocarbon, and contains a carbonyl chloride functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indene-5-carbonyl chloride typically involves the chlorination of 2,3-dihydro-1H-indene-5-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient chlorinating agents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with controlled temperature and pressure to maximize efficiency and safety.
化学反応の分析
Types of Reactions
2,3-dihydro-1H-indene-5-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions where the chloride is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,3-dihydro-1H-indene-5-carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.
Lithium Aluminum Hydride (LiAlH4): A strong reducing agent used for the reduction of acyl chlorides to alcohols.
Water: Hydrolysis of acyl chlorides to carboxylic acids.
Major Products Formed
2,3-dihydro-1H-indene-5-carboxylic acid: Formed by hydrolysis.
2,3-dihydro-1H-indene-5-alcohol: Formed by reduction.
科学的研究の応用
2,3-dihydro-1H-indene-5-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials due to its reactive carbonyl chloride group.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
Biological Studies: Used in the synthesis of biologically active molecules for research in biochemistry and molecular biology.
作用機序
The mechanism of action of 2,3-dihydro-1H-indene-5-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical reactions, forming new bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Similar Compounds
2,3-dihydro-1H-indene-5-carboxylic acid: The precursor to 2,3-dihydro-1H-indene-5-carbonyl chloride.
2,3-dihydro-1H-indene-5-alcohol: The reduced form of the compound.
Indene: The parent hydrocarbon from which the compound is derived.
Uniqueness
This compound is unique due to its reactive carbonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and various industrial applications.
特性
分子式 |
C10H9ClO |
|---|---|
分子量 |
180.63 g/mol |
IUPAC名 |
2,3-dihydro-1H-indene-5-carbonyl chloride |
InChI |
InChI=1S/C10H9ClO/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 |
InChIキー |
CCTGNCRJXVHMAW-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


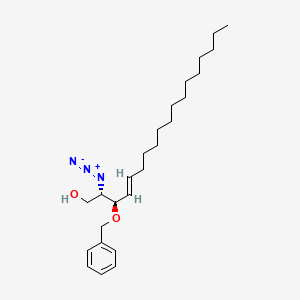
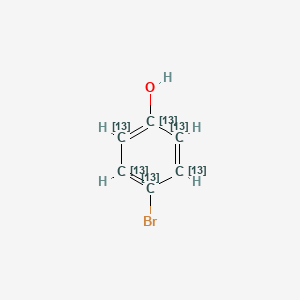
![6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one](/img/structure/B15294260.png)


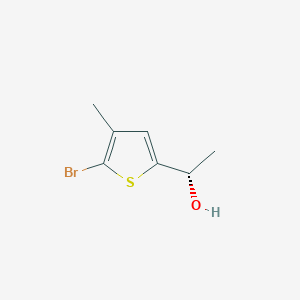
![7-Bromo-5-[(trifluoromethyl)sulphonyl]-1,3-benzoxazole](/img/structure/B15294299.png)
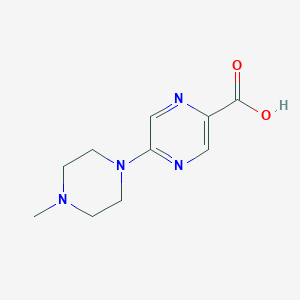
![N2'-Deacetyl-N2'-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine](/img/structure/B15294306.png)
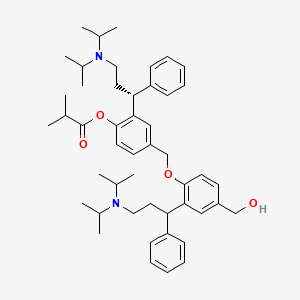
![2-[(3S)-1-[2-(1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B15294319.png)
